

# Technical Guide: Synthesis of 2-Bromo-N,N-dimethylpropanamide

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## Compound of Interest

**Compound Name:** 2-Bromo-N,N-dimethylpropanamide

**CAS No.:** 54537-47-2

**Cat. No.:** B146678

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## Executive Summary

Target Molecule: **2-Bromo-N,N-dimethylpropanamide** CAS Registry Number: 54537-47-2  
Molecular Formula: C<sub>5</sub>H<sub>10</sub>BrNO Molecular Weight: 180.04 g/mol

This technical guide details the synthesis of **2-Bromo-N,N-dimethylpropanamide**, a critical alpha-halo amide intermediate used in the development of pharmaceutical agents (specifically 4,4-disubstituted piperidines) and agrochemicals. The molecule features a propanamide backbone with a bromine atom at the alpha position and a dimethyl-substituted nitrogen.<sup>[1]</sup>

The preferred synthetic pathway described herein utilizes a nucleophilic acyl substitution between 2-bromopropionyl bromide and dimethylamine. This route is selected for its high atom economy, reliability, and avoidance of the difficult selectivity issues associated with direct bromination of N,N-dimethylpropanamide.

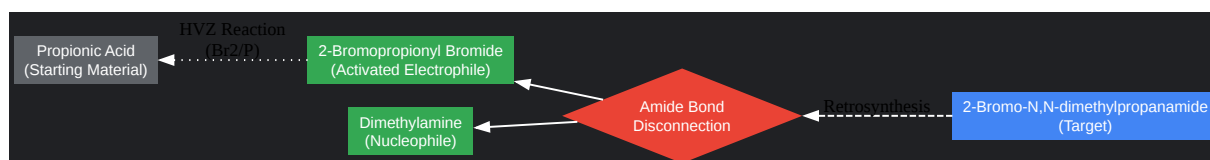
## Part 1: Retrosynthetic Analysis & Pathway Design

To design a robust synthesis, we must first visualize the disconnection of the target molecule. The amide bond is the most logical disconnection point, leading back to an activated acylating agent and an amine.

## Strategic Logic

- Bond Disconnection: The C-N bond is the standard point of assembly.
- Precursor Selection:
  - Fragment A: Dimethylamine (DMA). Readily available as a gas, aqueous solution (40%), or hydrochloride salt.
  - Fragment B: 2-Bromopropionyl bromide (or chloride).[2][3][4] This is commercially available or easily synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction from propionic acid.
- Why not Route B (Direct Bromination)? Brominating N,N-dimethylpropanamide directly is chemically challenging. The amide nitrogen lone pair resonance reduces the acidity of the alpha-protons compared to ketones, often requiring strong bases (LDA) and low temperatures (-78°C) to achieve selective mono-bromination without side reactions.

## Pathway Visualization



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Figure 1: Retrosynthetic disconnection showing the acyl halide pathway as the primary logic.

## Part 2: Primary Synthesis Protocol (Acyl Halide Route)

This protocol is adapted from standard procedures for alpha-bromo amide synthesis [1][2]. It prioritizes exotherm control and purity.

### Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The nitrogen of the dimethylamine attacks the carbonyl carbon of the acid bromide, forming a tetrahedral intermediate. The carbonyl reforms, expelling the bromide ion as a leaving group.

Equation:

Note: Two equivalents of amine (or 1 eq amine + 1 eq auxiliary base) are required to scavenge the HBr byproduct.

### Reagents & Materials

Reagent	Equiv.[2][5]	Role	Notes
2-Bromopropionyl Bromide	1.0	Substrate	Corrosive, lachrymator. Handle in hood.
Dimethylamine (DMA)	2.2	Nucleophile	Use 40% aq. solution or HCl salt + TEA.
Dichloromethane (DCM)	Solvent	Solvent	Anhydrous preferred for high yield.
Triethylamine (TEA)	1.1	Aux. Base	Only if using DMA·HCl salt.[6]
1M HCl	Wash	Workup	Removes unreacted amine.

### Step-by-Step Methodology

#### 1. Setup and Cooling (Critical for Purity)

- Equipment: 3-neck round-bottom flask, addition funnel, nitrogen inlet, thermometer.
- Solvent: Charge the flask with DCM (10-15 mL per gram of substrate).
- Amine Addition: Add Dimethylamine (2.2 equiv) to the DCM. If using aqueous DMA, ensure vigorous stirring. If using DMA[7][8][9]·HCl, suspend in DCM and add Triethylamine (2.2 equiv) to liberate the free base.
- Temperature: Cool the mixture to 0°C – 5°C using an ice/salt bath.
  - Expert Insight: Low temperature is mandatory. Higher temperatures promote the displacement of the alpha-bromine by the amine (SN2 side reaction), leading to an alpha-amino amide impurity.

## 2. Electrophile Addition

- Procedure: Load 2-bromopropionyl bromide (1.0 equiv) into the addition funnel. Dilute with a small volume of DCM if necessary for flow control.
- Rate: Add dropwise over 30–60 minutes. Maintain internal temperature < 10°C.
- Observation: White fumes (HBr/Amine salt) may form; the solution will become cloudy due to salt precipitation.

## 3. Reaction & Quench

- Aging: After addition, allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
- Monitoring: Verify completion via TLC (Silica, 30% EtOAc/Hexane) or GC-MS.
- Quench: Add water (equal volume to solvent) to dissolve the ammonium salts.

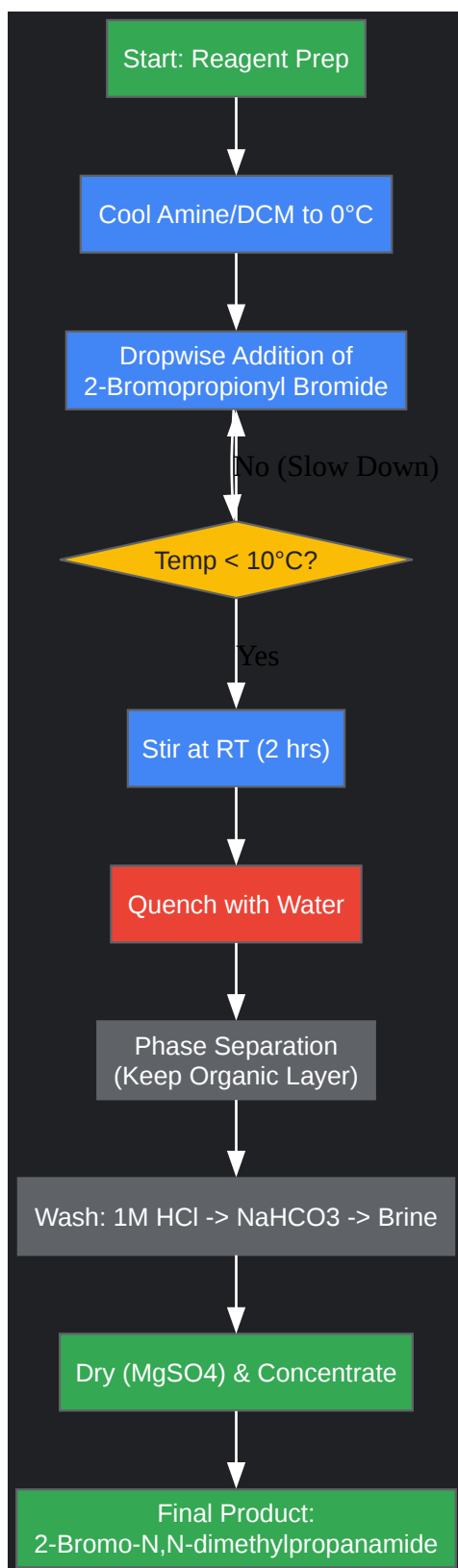
## 4. Workup & Purification[10][11]

- Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.
- Washing:

- Wash organic layer with 1M HCl (removes unreacted amine).
- Wash with Sat.  $\text{NaHCO}_3$  (removes residual acid/HBr).
- Wash with Brine (drying).
- Drying: Dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ . Filter.
- Concentration: Remove solvent under reduced pressure (Rotovap) at  $< 40^\circ\text{C}$ .
- Result: The product is typically a pale yellow to colorless oil. Distillation under high vacuum can be performed for pharmaceutical-grade purity.

## Part 3: Process Workflow Visualization

The following diagram illustrates the operational flow, highlighting critical decision points (diamonds) and actions (rectangles).



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Figure 2: Operational workflow for the synthesis, emphasizing temperature control.

## Part 4: Physical Data & Safety

### Physical Properties (Computed & Analog-Based)

Note: Experimental values for this specific CAS are sparse in public literature; values below are based on computed models and close structural analogs [3][4].

Property	Value	Source/Note
Appearance	Colorless to pale yellow liquid	Observed in similar amides
Boiling Point	~90-100°C @ 1-2 mmHg	Predicted (Analogous to 2-bromo-N,N-dimethylacetamide)
Density	~1.4 g/cm <sup>3</sup>	Predicted
Solubility	Soluble in DCM, EtOAc, MeOH	Hydrophobic alkyl chain
Chirality	Racemic (unless chiral start mat.)	C2 is a chiral center

### Safety & Hazards (E-E-A-T Critical)

- Lachrymator: Alpha-halo amides are potent lachrymators (tear gas agents). Work exclusively in a fume hood.
- Skin Irritant: Causes severe skin irritation and eye damage (H315, H319).[12]
- Alkylating Agent: As an alkyl halide, it is a potential alkylating agent. Avoid inhalation and contact.
- PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

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